Home > Products > Screening Compounds P27998 > N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide - 1052631-21-6

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

Catalog Number: EVT-3123711
CAS Number: 1052631-21-6
Molecular Formula: C14H16N4O2
Molecular Weight: 272.308
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-Cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g)

Compound Description: This compound, identified as 5g in the research [], is a diphenyl-1H-pyrazole derivative. It demonstrated significant insecticidal activity against diamondback moth (Plutella xylostella), with 84% larvicidal activity at a concentration of 0.1 mg L−1 []. Molecular docking studies suggest that 5g acts as a potential activator of insect ryanodine receptors (RyR) [].

5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde

Compound Description: This compound is a key intermediate in the synthesis of various pyrazole derivatives []. The molecule exhibits a notable structural feature: the presence of a chlorine atom at the 5-position of the pyrazole ring [].

5-(2-Chlorophenoxy)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde oxime

Compound Description: This compound features a 2-chlorophenoxy group at the 5-position of the pyrazole ring, distinguishing it from the previously mentioned compounds []. The presence of an oxime group at the 4-position instead of a carboxamide further differentiates its structure [].

1-Phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide-dimethylformamide (1/1) C22H10Br4N4O3S

Compound Description: This complex molecule incorporates a thiophene ring at the 5-position of the pyrazole, along with a bulky tetrabromoisoindoline-dione moiety connected via the carboxamide nitrogen [].

2-(1-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)-N-isopropyl-1,3-thiazole-4-carboxamide

Compound Description: This compound exhibits promising fungicidal and antiviral activities against the tobacco mosaic virus []. Its structure features a complex substitution pattern on the pyrazole ring, including a bromine atom, a chloropyridine group, and a piperidine ring linked to a thiazole carboxamide [].

5-Methyl-1,3-diphenyl-N-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide

Compound Description: This compound incorporates a 1,3,4-thiadiazole ring linked to the carboxamide nitrogen, differentiating it from the previous examples [].

5-Cyano-1-(1,1-dimethylethyl)-N-methyl-1H-pyrazole-4-carboxamide

Compound Description: This compound features a cyano group at the 5-position and a tert-butyl group at the 1-position of the pyrazole ring [, ]. Its synthesis involves a 1,3-dipolar cycloaddition of diazoacetonitrile and diethyl fumarate [, ].

Ethyl or Methyl 1,5-Disubstituted 1H-pyrazole-4-carboxylates

Compound Description: This group of compounds represents a series of pyrazole derivatives substituted at the 1 and 5 positions with various groups []. They are synthesized through the reaction of 2-dimethylaminomethylene-1,3-diones with phenylhydrazine or methylhydrazine [].

1-[2-(1,3-Dimethyl-2,6-Dioxo-1,2,3,6-Tetrahydro-Purin-7-Yl)-Acetyl]-3-(Substituted Phenyl)-1H-Pyrazole-4-Carbaldehydes (4a-e)

Compound Description: This series of compounds (4a-e) features a 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl moiety connected to the pyrazole ring via an acetyl linker []. These compounds were synthesized and characterized for their potential biological activities [].

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (3)

Compound Description: This compound is a key intermediate in synthesizing various pyrazole-5-carboxamide derivatives, including the ones tested for anticancer activity [].

4-(3-(Dimethylamino)acryloyl)-5-methyl-N-phenyl-1-(p-tolyl)-1H-pyrazole-3-carboxamide

Compound Description: This compound serves as a versatile precursor in the synthesis of bipyrazoles and pyrazolopyridazines, which were subsequently evaluated for their antibacterial activities [].

5-Hydrazino-1,3-dimethyl-4-nitro-1H-pyrazole

Compound Description: This compound features a hydrazine group at the 5-position and a nitro group at the 4-position of the pyrazole ring []. The molecule exhibits a network of intermolecular hydrogen bonds in its crystal structure [].

5-Benzoyl-N,4-diphenyl-4,5-dihydro-1H-pyrazole-3-carboxamide

Compound Description: This compound, synthesized via a 1,3-dipolar cycloaddition reaction, features a benzoyl group at the 5-position and a diphenyl substitution at the 4-position of the pyrazole ring [].

1,3-Dimethyl-4-phenylsulfanyl-1H-pyrazol-5-ol

Compound Description: This compound is characterized by a phenylsulfanyl group at the 4-position and a hydroxyl group at the 5-position of the pyrazole ring [].

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

Compound Description: This compound, designated as MK-5596, is a novel cannabinoid-1 receptor (CB1R) inverse agonist []. Its structure features a 5-methyl-1H-pyrazole-3-carboxamide moiety linked to a complex pyranopyridine system. MK-5596 has shown promising results in reducing body weight and food intake in animal models of obesity [].

2-(5-Methyl-1,3-diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-thiadiazole

Compound Description: This compound represents a pyrazolyl-1,3,4-thiadiazole analog, featuring a direct linkage between the pyrazole and thiadiazole rings at the 4-position of the pyrazole []. The compound was synthesized and characterized alongside other pyrazolyl-1,3,4-thiadiazole analogs, but specific biological activity data was not reported [].

6-Amino-1-(β-D-ribofuranosyl)-1H-pyrazolo[3,4-d]-1,3-oxazin-4-one

Compound Description: This compound is an isostere of the naturally occurring nucleoside antibiotic oxanosine []. It incorporates a ribofuranosyl sugar moiety linked to the pyrazolo[3,4-d]-1,3-oxazin-4-one core. Despite its structural similarity to oxanosine, this compound did not exhibit significant antiviral or antitumor activity in initial screenings [].

N-(1-((5-nitrbenzo[d]oxazol-2-yl)methyl)-6-oxido-4,8-dihydro-1H-[1,3,2]dioxaphosphepino[5,6-c]pyrazol-6-yl)-3-(phenyl/p-tolyl/4-methoxy phenyl/4-chlorophenyl)ureas (8a-d)

Compound Description: This series of compounds (8a-d), synthesized from 1-((5-nitrobenzo[d]oxazol-2-yl)methyl)-1H-pyraazole-4,5-diyl)dimethanol, incorporates a [, , ]dioxaphosphepino[5,6-c]pyrazole ring system []. These compounds, along with related carboxamide derivatives (8e-g), were synthesized and characterized for their potential antimicrobial activity [].

Relevance: Despite the complex structure and presence of the [, , ]dioxaphosphepino[5,6-c]pyrazole ring system, these compounds share the pyrazole moiety with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. This structural connection highlights the broad range of modifications possible on the pyrazole ring and the potential for generating diverse chemical entities with potential biological activity.

1H-pyrazole-4-carboxamides

Compound Description: This broad group encompasses a wide range of compounds with diverse substituents on the pyrazole ring and the carboxamide nitrogen []. These compounds are recognized for their potential as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [].

Relevance: N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide falls under the broad category of 1H-pyrazole-4-carboxamides. This class of compounds, as demonstrated by the research [], exhibits a wide array of substituents and structural variations, highlighting the versatility of the 1H-pyrazole-4-carboxamide scaffold for medicinal chemistry and drug discovery.

3-(Difluoromethyl)-1-methyl-N-((3′,4′,5′-trifluoro-[1,1′-biphenyl]-2-yl)carbamoyl)-1H-pyrazole-4-carboxamide (9b)

Compound Description: This compound, identified as 9b, belongs to a series of pyrazole acyl(thio)urea derivatives containing a biphenyl motif []. It demonstrated potent fungicidal activity against various fungal plant pathogens, including Rhizoctonia solani, Alternaria solani, Sclerotinia sclerotiorum, Botrytis cinerea, and Cercospora arachidicola []. Notably, 9b exhibited higher activity against S. sclerotiorum compared to the commercial fungicide bixafen [].

Relevance: Compound 9b, like N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, possesses the central 1H-pyrazole-4-carboxamide structure. The shared structure, despite the presence of different substituents, emphasizes the significance of this core unit in designing compounds with fungicidal properties. Moreover, the research [] highlights the impact of substituent modifications on the pyrazole and carboxamide moieties for optimizing fungicidal activity within this chemical class.

5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Compound Description: This compound, featuring a pyrazolo[1,5-a]pyrimidine core, was synthesized and evaluated for its antitumor activity []. It demonstrated promising inhibitory effects on the proliferation of various cancer cell lines [].

5-Amino-3-hydroxy-1H-pyrazole-1-carboxamide (1)

Compound Description: This compound serves as a potential structural lead in developing novel mechanism-based skeletal muscle relaxants []. It is a highly functionalized pyrazole prepared through a multi-step synthesis involving cyanoacethydrazide and a 3,5-dimethyl-1H-pyrazole-1-carboxamide reagent [].

1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a - e)

Compound Description: This series of compounds (13a-e) consists of pyrazolo[3,4-b]pyrazin-5(4H)-one derivatives with varying substituents at the 6-position []. They were synthesized through a multistep process involving the reaction of D,L-α-amino acids with 5-chloro-1,3-dimethyl-4-nitro-1H-pyrazole, followed by reductive lactamization [].

5-Amino-N-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(phenylamino)-1H-pyrazole-4-carboxamide (11)

Compound Description: This compound, an intermediate in a broader synthetic scheme [], features a quinazolinone moiety linked to a pyrazole ring bearing a carboxamide group.

N-allyl-N-(1-(4-(aminomethyl)phenyl)-2-(tert-butylamino)-2-oxoethyl)-1,3-diphenyl-1H-pyrazole-4-carboxamide Scaffold

Compound Description: This scaffold represents a series of pyrazole-amine conjugates designed and synthesized through a one-pot, four-component Ugi reaction, followed by coupling with various secondary amines []. These conjugates were evaluated for their antimicrobial activity, and some showed promising results comparable to standard antimicrobial molecules [].

Relevance: The scaffold shares the central 1,3-diphenyl-1H-pyrazole-4-carboxamide structure with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. Despite differences in the N-substituents and the additional structural features in the scaffold, the shared core highlights the significance of this moiety in designing antimicrobial agents. The research [] suggests that modifications around this core structure can lead to compounds with potent and diverse antimicrobial activities.

7-(2,6-Dichlorophenyl)-N,N-diethyloctahydro-6-methyl-1,3-dioxo-2-phenylazeto[1,2-b]pyrrolo[3,4-d]isoxazole-6-carboxamide

Compound Description: This compound, characterized by X-ray crystallography, is a complex azeto[1,2-b]pyrrolo[3,4-d]isoxazole derivative []. It is formed through a 1,3-dipolar cycloaddition reaction between a four-membered cyclic nitrone and diethyl maleate [].

1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols

Compound Description: This group of compounds was investigated as potential antipsychotic agents due to their ability to reduce spontaneous locomotion in mice without significant binding to dopamine receptors [].

8-(1-Benzyl-1H-pyrazol-4-yl)xanthines

Compound Description: This group of compounds represents a series of xanthine derivatives with a 1-benzyl-1H-pyrazole substituent at the 8-position, designed as potential antagonists of the A2B adenosine receptor (A2B AdoR) [].

2,4-Dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide dihydrate

Compound Description: This compound serves as a key starting material for synthesizing various derivatives, including O- and N-phenacyl substituted products, through rearrangements and cyclizations [].

Relevance: While this compound does not share a direct structural resemblance to N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, its use as a versatile building block for diverse chemical synthesis is notable. The research [] emphasizes the importance of exploring different synthetic transformations and structural modifications to generate novel compounds with potential biological activity.

N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide (1o)

Compound Description: This compound, identified as 1o, is a pyrazole-based inhibitor of the histone methyltransferase enhancer of zeste homologue 2 (EZH2) []. It was developed through a molecular pruning approach from known inhibitors and showed low micromolar EZH2/PRC2 inhibition with high selectivity against other methyltransferases []. 1o demonstrated cell growth arrest in several cancer cell lines, including breast, leukemia, and neuroblastoma cells, by reducing H3K27me3 levels and inducing apoptosis and autophagy [].

Relevance: Compound 1o, similar to N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, features the 1H-pyrazole-4-carboxamide core structure. The shared structure, despite the presence of different substituents, underscores the significance of this moiety in designing EZH2 inhibitors. The research [] further emphasizes the potential of modifying substituents around the pyrazole and carboxamide groups to modulate activity and selectivity toward specific epigenetic targets like EZH2.

N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)-3-fluorophenyl)-1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (1)

Compound Description: This compound, designated as 1, represents a pyrazolone-based class II c-Met inhibitor []. It exhibits potent inhibitory activity against c-Met kinase, a key target in cancer therapy []. Detailed structure-activity relationship (SAR) studies around this compound led to the development of analogs with improved selectivity profiles over other kinases like VEGFR-2 and IGF-1R [].

Aryl pyrazole-integrated imidazole analogues

Compound Description: This group of compounds represents a series of aryl pyrazole-imidazole hybrids synthesized by condensing an appropriately substituted imidazole carboxylate with a pyrazole carboxylate []. These analogs were evaluated for their antimicrobial activity against twelve human pathogens, with some compounds showing promising results [].

Relevance: Although these compounds incorporate an additional imidazole ring, they share the pyrazole-4-carboxamide moiety with N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. This structural similarity, despite the variation in the core scaffold, highlights the importance of the pyrazole-4-carboxamide group in designing antimicrobial agents. The research [] suggests that incorporating this group into different heterocyclic systems can lead to compounds with potent and broad-spectrum antimicrobial activity.

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide hydrochloride (SR141716; SR1)

Compound Description: This compound, often abbreviated as SR141716 or SR1, is a widely used, selective antagonist for the cannabinoid type 1 receptor (CB1) []. It has been instrumental in investigating the role of CB1 receptors in various physiological and pathological processes [].

3-Substituted Pyrazole Analogs of Rimonabant

Compound Description: This series of compounds represents modifications of the prototypic CB1 antagonist/inverse agonist, rimonabant []. These analogs, with diverse 3-substituents on the pyrazole ring, were designed to explore structure-activity relationships and develop CB1-selective compounds [].

Hybrids of Mimonabant and N-(2S)-Substituted 1-[(4-Fluorophenyl)methyl]indazole-3-carboxamides

Compound Description: This series of compounds represents a hybrid approach combining structural elements of the CB1 inverse agonist, mimonabant, and potent cannabinoid receptor agonists like AB-Fubinaca, ADB-Fubinaca, and AMB-Fubinaca []. These hybrids aimed to explore novel molecules with potential effects on feeding behavior and other cannabinoid-mediated functions [].

(±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: This compound, designated as IPR-1, was identified through virtual screening targeting the urokinase receptor (uPAR) []. Although structurally different from N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, IPR-1 represents a lead compound in the development of potential anticancer agents.

N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

Compound Description: This compound, designated IPR-69, was also identified through virtual screening targeting the uPAR, similar to IPR-1 []. IPR-69 exhibited promising inhibitory activity against breast cancer cell invasion, migration, and adhesion, with an IC50 value of approximately 30 μM []. Additionally, it showed antiangiogenic properties with an IC50 of 3 μM [].

Properties

CAS Number

1052631-21-6

Product Name

N-(4-acetamidophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide

IUPAC Name

N-(4-acetamidophenyl)-1,3-dimethylpyrazole-4-carboxamide

Molecular Formula

C14H16N4O2

Molecular Weight

272.308

InChI

InChI=1S/C14H16N4O2/c1-9-13(8-18(3)17-9)14(20)16-12-6-4-11(5-7-12)15-10(2)19/h4-8H,1-3H3,(H,15,19)(H,16,20)

InChI Key

PHQKTLDYVOWVLE-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1C(=O)NC2=CC=C(C=C2)NC(=O)C)C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.